molecular formula C15H22N2O2S B5774679 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide

Cat. No. B5774679
M. Wt: 294.4 g/mol
InChI Key: PVPBAVQIZCUHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as CX-5461, is a small molecule drug that has been developed as a potential anticancer agent. It was first discovered in 2009 by researchers at the Queensland Institute of Medical Research in Australia. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide works by inhibiting the activity of RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA. This leads to the disruption of ribosome biogenesis, which in turn activates the DNA damage response pathway. The activation of this pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. This is due to the fact that cancer cells are more dependent on ribosome biogenesis for their survival than normal cells. In addition, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to induce DNA damage response pathways, leading to the activation of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its selective toxicity towards cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is its potential toxicity towards normal cells, which may limit its use in certain clinical settings.

Future Directions

There are several potential future directions for the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide as an anticancer agent. One area of research is the identification of biomarkers that can predict the response of cancer cells to the drug. Another area of research is the development of combination therapies that can enhance the efficacy of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide. Finally, there is also interest in the development of 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide analogues that can improve the drug's pharmacokinetic properties and reduce its potential toxicity towards normal cells.
In conclusion, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is a promising anticancer drug that has shown selective toxicity towards cancer cells in preclinical studies. Although there are limitations to its use, the drug has several potential future directions for development as an effective anticancer agent.

Synthesis Methods

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The process starts with the reaction of cyclohexylamine and ethyl 2-bromoacetate to form N-cyclohexyl-ethyl 2-bromoacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid to form the final product, 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide.

Scientific Research Applications

2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide has been shown to selectively target cancer cells by inhibiting the activity of RNA polymerase I, an enzyme that is essential for the production of ribosomal RNA. This leads to the disruption of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in cancer cell death. The drug has been tested in various preclinical models of cancer, including breast, ovarian, and pancreatic cancer, and has shown promising results in inhibiting tumor growth.

properties

IUPAC Name

2-(cyclohexanecarbonylamino)-4-ethyl-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-3-11-9(2)20-15(12(11)13(16)18)17-14(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPBAVQIZCUHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.